molecular formula C13H19IOS B14359892 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene CAS No. 90184-29-5

1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene

Cat. No.: B14359892
CAS No.: 90184-29-5
M. Wt: 350.26 g/mol
InChI Key: YNCNWHATISNWRW-UHFFFAOYSA-N
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Description

1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene is an organic compound that features an iodine atom attached to a benzene ring, with a 6-(methylsulfanyl)hexyl group linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene typically involves the following steps:

    Formation of the 6-(methylsulfanyl)hexyl group: This can be achieved by reacting 6-bromohexanol with methylthiolate under basic conditions to form 6-(methylsulfanyl)hexanol.

    Etherification: The 6-(methylsulfanyl)hexanol is then reacted with 3-iodophenol in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, nitriles, or alkylated derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrocarbon.

Scientific Research Applications

1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methylsulfanyl groups. These interactions can involve:

    Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The methylsulfanyl group can act as a nucleophile in substitution reactions.

    Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene: can be compared to other halogenated benzene derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of an iodine atom and a methylsulfanyl group, which imparts distinct reactivity and potential applications. The presence of iodine allows for specific substitution reactions, while the methylsulfanyl group provides additional functionalization options.

Properties

CAS No.

90184-29-5

Molecular Formula

C13H19IOS

Molecular Weight

350.26 g/mol

IUPAC Name

1-iodo-3-(6-methylsulfanylhexoxy)benzene

InChI

InChI=1S/C13H19IOS/c1-16-10-5-3-2-4-9-15-13-8-6-7-12(14)11-13/h6-8,11H,2-5,9-10H2,1H3

InChI Key

YNCNWHATISNWRW-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCOC1=CC(=CC=C1)I

Origin of Product

United States

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